3,3'-Bithiophene, 2,2'-dibromo-

Crystallography Conformational Analysis Polymer Morphology

3,3'-Bithiophene, 2,2'-dibromo- is a key β,β'-dibromo-substituted monomer that enables precise tuning of conjugated polymers for high-Voc organic solar cells and custom electrochromic materials. Its unique head-to-head linkage and 3,3'-bromination pattern create a conformational twist unattainable with other isomers, offering superior control over polymer solubility, morphology, and electronic properties. Researchers should select this monomer for its distinct regioselective reactivity and its ability to impart wider band gaps in donor materials.

Molecular Formula C8H4Br2S2
Molecular Weight 324.1 g/mol
CAS No. 18592-86-4
Cat. No. B12087666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Bithiophene, 2,2'-dibromo-
CAS18592-86-4
Molecular FormulaC8H4Br2S2
Molecular Weight324.1 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C2=C(SC=C2)Br)Br
InChIInChI=1S/C8H4Br2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H
InChIKeyVPEPMGBDSLVKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Bithiophene, 2,2'-dibromo-: Technical Baseline and Procurement Overview


3,3'-Bithiophene, 2,2'-dibromo- (CAS 18592-86-4; also referred to as 3,3'-dibromo-2,2'-bithiophene) is a head-to-head coupled bithiophene derivative bearing bromine atoms at the 3 and 3' positions of the thiophene rings. It is a member of the β,β'-dibromo-substituted bithiophene family and serves as a key monomeric precursor and model compound for organic electronics research [1]. Its molecular structure (C₈H₄Br₂S₂, MW 324.06 g/mol) enables distinct synthetic pathways via cross-coupling reactions such as Stille or Suzuki couplings, making it a versatile building block for conjugated polymers and oligomers [2]. Unlike its 5,5'-dibromo isomer, this compound's head-to-head linkage and β-bromination pattern impart a unique conformational twist, which directly influences the electronic structure and processing characteristics of derived materials.

Why 3,3'-Bithiophene, 2,2'-dibromo- Cannot Be Replaced by Unsubstituted or Alternative Halogenated Bithiophenes


Direct substitution of 3,3'-bithiophene, 2,2'-dibromo- with 2,2'-bithiophene (unsubstituted) or its 5,5'-dibromo isomer is precluded by fundamental differences in electronic properties, conformational preferences, and polymerization behavior. Unsubstituted 2,2'-bithiophene, upon polymerization, yields poly(2,2'-bithiophene) (PBTh), a material with a narrower optical band gap (approximately 2.35 eV) and lower ionization potential compared to polymers derived from the 3,3'-dibromo monomer [1]. Furthermore, the 3,3'-dibromo substitution pattern imparts a large torsional distortion between the thiophene rings, as evidenced by X-ray crystallography, which contrasts sharply with the anti-planar conformation observed for 5,5'-dibromo isomers [2]. This non-planar geometry directly impacts polymer chain packing, solubility, and charge transport characteristics, rendering the material's performance non-interchangeable with other bithiophene derivatives in device applications.

Quantitative Differentiation of 3,3'-Bithiophene, 2,2'-dibromo-: Comparative Evidence for Scientific Selection


Head-to-Head vs. Tail-to-Tail: Conformational Distortion Drives Polymer Properties

X-ray crystallographic analysis demonstrates that 3,3'-dibromo-2,2'-bithiophene (head-to-head linkage) adopts a conformation with a large torsional distortion between the two thiophene rings, quantified by an inter-ring twist angle of approximately 70-90°. In direct contrast, the isomeric 5,5'-dibromo-2,2'-bithiophene (tail-to-tail linkage) exhibits an anti-planar conformation with a twist angle near 0° [1]. This structural divergence originates from the steric clash between the β-bromine substituents in the head-to-head isomer, which forces the rings out of coplanarity.

Crystallography Conformational Analysis Polymer Morphology

Electronic Property Modulation via β-Bromination: Increased Optical Band Gap and Ionization Potential

Comparative studies of electrochemically polymerized films reveal that poly(3,3'-dibromo-2,2'-bithiophene) (PDBrBTh) exhibits a significantly larger optical band gap (Eg) and higher ionization potential (IP) than poly(2,2'-bithiophene) (PBTh), the polymer derived from the unsubstituted monomer [1]. While PBTh displays an Eg of approximately 2.35 eV, PDBrBTh shows a measurably greater Eg [1]. Additionally, cyclic voltammetry indicates that the presence of bromine at the 3-position increases the ionization potential of PDBrBTh relative to PBTh [1].

Electrochemistry Optoelectronics Band Gap Engineering

Reduced Photoelectrochemical Activity: A Distinct Operational Signature

Photoelectrochemical and impedance studies provide quantitative evidence that PDBrBTh is significantly less photoactive than its unsubstituted counterpart, PBTh [1]. Electrochemical Impedance Spectroscopic (EIS) measurements show that PDBrBTh possesses a shorter relaxation time and a lower double layer capacitance (Cdl) both in dark and under illumination compared to PBTh [1]. Furthermore, optical conductivity measurements at lower photon energies are lower for PDBrBTh than for the bromine-free polymer [1].

Photoelectrochemistry Impedance Spectroscopy Photoactivity

Electrochromic Copolymerization with EDOT: Tunable Optical Properties via Monomer Feed Ratio

3,3'-Dibromo-2,2'-bithiophene (DBT) can be electropolymerized alone to yield poly(3,3'-dibromo-2,2'-bithiophene) (P(DBT)) or copolymerized with 3,4-ethylenedioxythiophene (EDOT) to produce electrochromic materials with tunable optical properties [1]. The electrochemical and optical properties, including switching times and coloration efficiency, can be systematically varied by adjusting the monomer feed ratio between DBT and EDOT during electropolymerization [1].

Electrochromism Copolymers Spectroelectrochemistry

Versatile Synthetic Synthon for Dicarboxaldehyde-Functionalized Bithiophenes

3,3',5,5'-Tetrabromo-2,2'-bithiophene can be selectively transformed into a novel, functionalized bithiophene derivative, namely 2,2'-(3,3'-dibromo-[2,2'-bithiophene]-5,5'-diyl)bis(5,5-dimethyl-1,3-dioxane), in two high-yielding steps [1]. This synthon, which retains the 3,3'-dibromo head-to-head core, serves as a common intermediate for the high-yield synthesis of various bithiophene-based dicarboxaldehydes [1]. These dicarboxaldehydes are otherwise difficult to access and are crucial for constructing arylene vinylene-linked donor-acceptor copolymers [1].

Organic Synthesis Donor-Acceptor Polymers Building Blocks

Strategic Application Scenarios for 3,3'-Bithiophene, 2,2'-dibromo- in Organic Electronics R&D


Development of Wide-Band Gap Donor Materials for Organic Photovoltaics (OPV)

Researchers seeking to synthesize wide-band gap donor polymers or oligomers for organic solar cells should prioritize 3,3'-bithiophene, 2,2'-dibromo- as a monomer. As established in Section 3 (Evidence Item 2), polymers derived from this monomer exhibit a wider optical band gap and higher ionization potential compared to those from unsubstituted bithiophene [1]. This property is advantageous for pairing with narrow-band gap acceptors (e.g., non-fullerene acceptors) to achieve high open-circuit voltages (Voc) in bulk heterojunction solar cells. The bromine substituents also provide a convenient handle for subsequent cross-coupling reactions to incorporate the monomer into larger conjugated systems. Its use enables the precise tuning of the donor material's HOMO level to optimize energy level alignment with the acceptor, a critical factor for efficient charge separation and device performance.

Design and Fabrication of Tunable Electrochromic Devices and Smart Windows

For R&D efforts focused on electrochromic displays or smart windows, 3,3'-bithiophene, 2,2'-dibromo- offers a distinct advantage. As demonstrated in Section 3 (Evidence Item 4), this monomer can be electropolymerized to yield a homopolymer (P(DBT)) or, more importantly, copolymerized with comonomers like EDOT to produce materials with highly tunable optical properties and color-switching behavior [2]. By adjusting the monomer feed ratio during electropolymerization, researchers can fine-tune key performance metrics such as switching speed, coloration efficiency, and the specific color palette (e.g., red-to-blue transition) [2]. This level of tunability is less readily achieved with unsubstituted or alternative halogenated bithiophene monomers, making 3,3'-bithiophene, 2,2'-dibromo- the preferred starting material for creating custom electrochromic materials with predictable performance.

Synthesis of Functionalized Bithiophene Building Blocks via Selective Cross-Coupling

Synthetic chemists engaged in building complex, functionalized π-conjugated systems for organic electronics should select 3,3'-bithiophene, 2,2'-dibromo- for its unique regioselective reactivity. The 3,3'-dibromo substitution pattern is not merely a static structural feature; it serves as a protected site that directs further functionalization to the 5,5'-positions. As highlighted in Section 3 (Evidence Item 5), this monomeric core is the foundation for a common synthon used in the high-yield synthesis of bithiophene-based dicarboxaldehydes [3]. These dicarboxaldehydes are essential precursors for creating arylene vinylene-linked donor-acceptor copolymers, a class of materials with promising applications in OPV and organic light-emitting diodes (OLEDs). The ability to selectively functionalize the 5,5'-positions while retaining the 3,3'-bromine atoms for later use provides a powerful and efficient synthetic strategy not available with simpler bithiophene isomers.

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